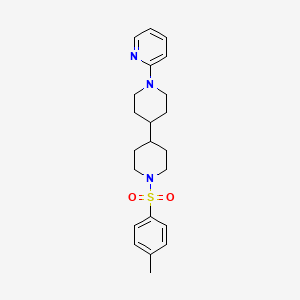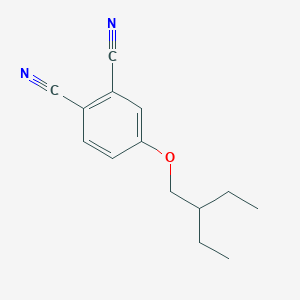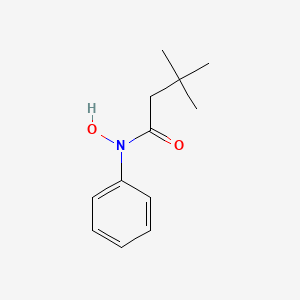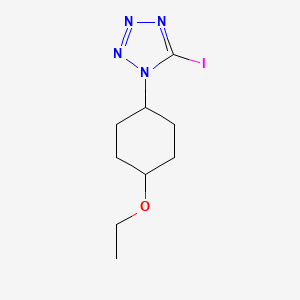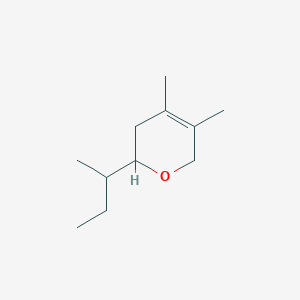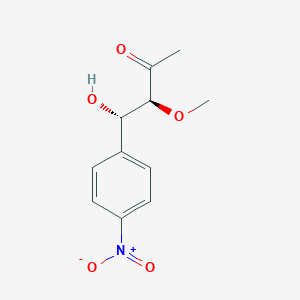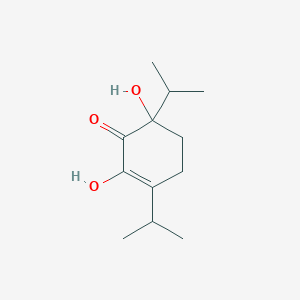![molecular formula C25H26N6O4S B12612758 8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of reductive amination, where the benzylpiperazine is reacted with an appropriate aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-throughput screening and parallel synthesis can also be employed to streamline the production process .
化学反应分析
Types of Reactions
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
科学研究应用
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonylphenyl group may enhance the compound’s binding affinity and selectivity for these targets. The purine core can also play a role in the compound’s overall biological activity by interacting with enzymes involved in purine metabolism .
相似化合物的比较
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure due to the presence of the benzylpiperazine moiety.
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Shares the sulfonylphenyl group and benzylpiperazine moiety.
Uniqueness
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione is unique due to its combination of a purine core with both benzylpiperazine and sulfonylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
属性
分子式 |
C25H26N6O4S |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C25H26N6O4S/c1-2-12-31-24(32)21-23(28-25(31)33)27-22(26-21)19-8-10-20(11-9-19)36(34,35)30-15-13-29(14-16-30)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
InChI 键 |
BZHKYRCAJIBFCR-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


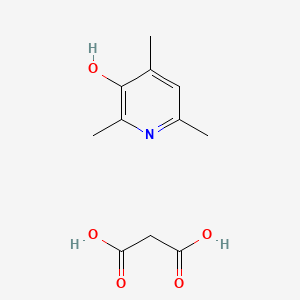
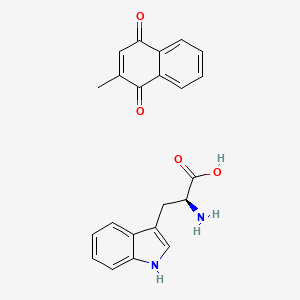
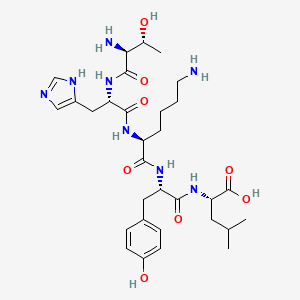
![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)
